molecular formula C7H3Cl2F3O2S B1587000 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 32333-53-2

4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No. B1587000
CAS RN: 32333-53-2
M. Wt: 279.06 g/mol
InChI Key: SSULGNXFUGLULI-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.05 . It is used as an intermediate in the production of pesticides and dyes .


Synthesis Analysis

This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)S(Cl)(=O)=O .


Chemical Reactions Analysis

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound has a melting point of 28°C and a boiling point of 131°C at 12 mmHg .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Scientific Field: Agrochemical and Pharmaceutical Industries
  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrrole

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .
  • Methods of Application: The synthesis involves palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

3. Production of Pesticides and Dyes

  • Scientific Field: Chemical Industry
  • Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride is used as an intermediate in the production of pesticides and dyes .
  • Methods of Application: The compound is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

4. Synthesis of (2-aminophenyl)(morpholino)methanone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be used in the synthesis of (2-aminophenyl)(morpholino)methanone .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

5. Synthesis of (2-aminophenyl)(morpholino)methanone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be used in the synthesis of (2-aminophenyl)(morpholino)methanone .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is classified as dangerous and hazardous. It can cause severe skin burns and eye damage. It should be stored in a corrosion-resistant or corrosion-resistant lined container . Contact with water liberates toxic gas .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULGNXFUGLULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381704
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

CAS RN

32333-53-2
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-chloro-3-trifluoromethyl-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Tabuse, K Abe-Sato, H Kanazawa… - Journal of Medicinal …, 2022 - ACS Publications
Matrix metalloproteinase-7 (MMP-7) has emerged as a protein playing important roles in both physiological and pathophysiological processes. Despite the growing interest in MMP-7 as …
Number of citations: 1 pubs.acs.org
P Pacholak, J Krajewska, P Wińska, J Dunikowska… - RSC …, 2021 - pubs.rsc.org
The synthesis of potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate 5b from readily available 4-bromo-2-chlorophenol was developed. This compound …
Number of citations: 5 pubs.rsc.org
K Abe-Sato, H Tabuse, H Kanazawa… - Journal of Medicinal …, 2023 - ACS Publications
Matrix metalloproteinase-7 (MMP-7) has been shown to play important roles in pathophysiological processes involved in the development/progression of diseases such as cancer and …
Number of citations: 3 pubs.acs.org
S Hillebrand, JL Zundel, K Tietjen… - … . W. Krämer, ed …, 2012 - Wiley Online Library
… Flusulfamide can be prepared by the reaction of 2-chloro-4-nitro-phenylaniline (9) with 4-chloro-3-trifluoromethyl-benzenesulfonyl chloride (10)[57](Scheme 23.3). Flusulfamide has …
Number of citations: 11 onlinelibrary.wiley.com
NV Ortiz Zacarías, KK Chahal… - Journal of Medicinal …, 2021 - ACS Publications
Covalently acting inhibitors constitute a large and growing fraction of approved small-molecule therapeutics as well as useful tools for a variety of in vitro and in vivo applications. Here, …
Number of citations: 13 pubs.acs.org
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
S Yang, L Wang, L Wang, H Li - The Journal of Organic Chemistry, 2019 - ACS Publications
We herein report a visible-light photoredox-catalyzed regioselective sulfonylation of alkenes with sulfonyl hydrazides assisted by oximes at room temperature, which affords a variety of …
Number of citations: 37 pubs.acs.org

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